![molecular formula C25H28N2O5 B2733714 2-(2-(二乙基氨基)乙基)-6-甲氧基-1-(3-甲氧基苯基)-1,2-二氢萘并[2,3-c]吡咯-3,9-二酮 CAS No. 886156-97-4](/img/structure/B2733714.png)

2-(2-(二乙基氨基)乙基)-6-甲氧基-1-(3-甲氧基苯基)-1,2-二氢萘并[2,3-c]吡咯-3,9-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

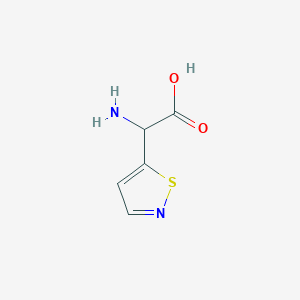

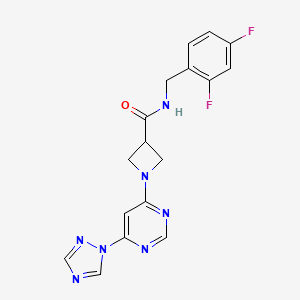

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many biologically active compounds and have diverse activities . The compound also contains a chromeno[2,3-c]pyrrole-3,9-dione group, which is a fused ring system .

Molecular Structure Analysis

The compound has a complex structure with multiple ring systems. The pyrrole ring is a five-membered ring with one nitrogen atom . The chromeno[2,3-c]pyrrole-3,9-dione group is a fused ring system .Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions . They can react with electrophiles at the 2-position, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrrole compounds are generally polar and can participate in hydrogen bonding .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-(Diethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:

Pharmaceutical Development

This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, neurological disorders, and infectious diseases . Researchers are exploring its efficacy and safety profiles through preclinical and clinical trials.

Biochemical Research

In biochemical research, this compound is used as a probe to study enzyme interactions and metabolic pathways. Its ability to bind selectively to certain enzymes makes it a valuable tool for understanding enzyme mechanisms and for the development of enzyme inhibitors . This application is crucial for drug discovery and the development of therapeutic agents.

Material Science

The compound’s unique properties make it useful in material science, particularly in the development of new polymers and nanomaterials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the materials . Additionally, it is being studied for its potential in creating responsive materials that change properties under specific conditions.

Chemical Synthesis

In chemical synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups allow for the creation of a wide range of derivatives, which can be used in various chemical reactions and processes . This application is essential for the development of new synthetic methodologies and the production of fine chemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug design. Its structural features allow for the optimization of its pharmacokinetic and pharmacodynamic properties. Researchers modify its structure to enhance its efficacy, reduce toxicity, and improve its overall drug-like properties.

These applications highlight the versatility and importance of 2-(2-(Diethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in various scientific fields. Each application provides valuable insights and advancements in research and technology.

Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8

作用机制

未来方向

属性

IUPAC Name |

2-[2-(diethylamino)ethyl]-6-methoxy-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-5-26(6-2)12-13-27-22(16-8-7-9-17(14-16)30-3)21-23(28)19-11-10-18(31-4)15-20(19)32-24(21)25(27)29/h7-11,14-15,22H,5-6,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKXDWHYROBBFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenethyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733632.png)

![2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2733636.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide](/img/structure/B2733644.png)

![methyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2733645.png)

![2-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)malononitrile](/img/structure/B2733649.png)

![(3Z)-7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2733652.png)